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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common lipid extraction methods—
Folch, Bligh and Dyer, and Methyl-tert-butyl ether (MTBE)—utilizing a tricosanoate internal
standard for accurate quantification of lipids. This document is intended to guide researchers in
selecting and performing the appropriate lipid extraction technique for their specific research
needs.

Introduction

Accurate quantification of lipids is essential for understanding their role in cellular processes,
disease pathogenesis, and for the development of lipid-based therapeutics. The use of an
internal standard is crucial for reliable quantification as it corrects for variations in sample
handling, extraction efficiency, and instrument response. Tricosanoate (C23:0), either as a free
fatty acid, methyl ester, or ethyl ester, is an ideal internal standard for lipid analysis because it
is not naturally abundant in most biological samples and exhibits similar chemical properties to
many endogenous lipids.[1]

This document outlines the principles, protocols, and expected outcomes for the Folch, Bligh
and Dyer, and MTBE lipid extraction methods with the incorporation of a tricosanoate internal
standard.
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Data Presentation: Comparative Recovery of Lipid

Classes

The choice of extraction method can significantly impact the recovery of different lipid classes.

The following table summarizes the expected recovery efficiencies of the Folch, Bligh and Dyer,

and MTBE methods for various lipid categories. It is important to note that actual recovery rates

can vary depending on the specific sample matrix and experimental conditions.

Lipid Class

Folch Method
Recovery

Bligh and Dyer
Method Recovery

MTBE Method
Recovery

Phosphatidylcholines
(PC)

High (90-98%)[2]

High (similar to Folch)
[2]

High (similar to Folch)
[2]

Phosphatidylethanola

mines (PE)

High (90-98%)[2]

High (similar to Folch)
[2]

High (similar to Folch)
[2]

Phosphatidylinositols

Higher than Folch (up

Good (67-81%)[2] Good

PN to 81%)[2]
Triacylglycerols (TAG)  High High High
Cholesterol Esters High High High

i i i
(CE) g g g
Sphingomyelins (SM) High High High

, Slightly higher than
Ceramides (Cer) Good Good )
Bligh & Dyer[2]

Free Fatty Acids (FFA) Good Good Good

Experimental Protocols

Materials and Reagents

¢ Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), Methyl-tert-butyl ether (MTBE,
HPLC grade), Hexane (GC grade), Isopropanol (HPLC grade)

¢ Internal Standard: Tricosanoic acid (C23:0), Methyl tricosanoate, or Ethyl tricosanoate
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Other Reagents: 0.9% NacCl solution (w/v), Ultrapure water, Boron trifluoride (BF3) in
methanol (14%), Sodium hydroxide (methanolic solution), Anhydrous sodium sulfate

Glassware: Glass test tubes with PTFE-lined screw caps, Pasteur pipettes, Volumetric flasks

Equipment: Vortex mixer, Centrifuge, Nitrogen evaporation system, Heating block or water
bath

Preparation of Internal Standard Stock Solution

Accurately weigh 10 mg of tricosanoate (e.g., ethyl tricosanoate).

Dissolve in 10 mL of an appropriate solvent (e.g., hexane or chloroform) to prepare a 1
mg/mL stock solution.[1]

Store the stock solution at -20°C.

Prepare working solutions by diluting the stock solution to the desired concentration for
spiking into samples.

Protocol 1: Modified Folch Method

The Folch method is a widely used liquid-liquid extraction technique that utilizes a chloroform

and methanol mixture to extract lipids from a biological sample.[1]

Procedure:

Sample Preparation: Place a known amount of sample (e.g., 100 uL of plasma or a specified
mass of tissue homogenate) into a glass test tube.[1]

Internal Standard Spiking: Add a precise volume of the tricosanoate internal standard
working solution to the sample.

Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.[1]

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and
to disrupt lipid-protein complexes.
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e Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[1] Vortex
for another minute.

o Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes. This will result in two
distinct phases: a lower organic phase (chloroform) containing the lipids and an upper
agueous phase (methanol/water).[1]

 Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass
Pasteur pipette, avoiding the protein interface.

e Drying: Dry the extracted lipids under a gentle stream of nitrogen at 40°C.[1]

e Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent
analysis (e.g., hexane for GC-MS or isopropanol/acetonitrile/water for LC-MS).

Click to download full resolution via product page

Workflow for the modified Folch lipid extraction method.

Protocol 2: Bligh and Dyer Method

The Bligh and Dyer method is another classic lipid extraction technique, often preferred for
samples with high water content. It uses a different ratio of chloroform, methanol, and water.

Procedure:

o Sample Preparation: To 1 mL of an agueous sample (e.qg., cell suspension or plasma), add
the tricosanoate internal standard.

¢ Solvent Addition (Step 1): Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and
vortex well.
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e Solvent Addition (Step 2): Add 1.25 mL of chloroform and vortex well.
e Phase Separation: Add 1.25 mL of ultrapure water and vortex well.

o Centrifugation: Centrifuge at 1,000 x g for 5 minutes at room temperature to induce phase
separation.

 Lipid Collection: Carefully remove the lower organic phase containing the lipids.
e Drying: Evaporate the solvent under a stream of nitrogen.

» Reconstitution: Reconstitute the lipid extract in a solvent compatible with the analytical
method.

Click to download full resolution via product page

Workflow for the Bligh and Dyer lipid extraction method.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method

The MTBE method is a more recent development that offers a safer alternative to chloroform-
based extractions. Due to the lower density of MTBE, the lipid-containing organic phase forms
the upper layer, simplifying its collection.[2]

Procedure:

o Sample Preparation: Homogenize approximately 30 mg of frozen tissue in 500 uL of ice-cold
methanol.

 Internal Standard Spiking: Add a precise volume of the tricosanoate internal standard
working solution to 300 uL of the homogenate.
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Solvent Addition: Add 1 mL of MTBE.
Extraction: Sonicate the mixture (e.g., 3 x 30 seconds) and agitate at 4°C for 30 minutes.

Phase Separation: Add 250 uL of ice-cold water, vortex for 1 minute, and centrifuge at
14,000 x g for 5 minutes at 20°C.

Lipid Collection: Collect the upper organic phase.
Drying: Evaporate the solvent under a stream of nitrogen.

Reconstitution: Reconstitute the lipid extract in a solvent compatible with the analytical
method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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